Lipophilicity Shift: LogP +0.24 to +0.52 vs. Unsubstituted Pyridazine‑3‑carboxylic Acid LogP −0.15
The dimethylamino substituent at position 6 confers a marked increase in lipophilicity compared with the parent pyridazine‑3‑carboxylic acid scaffold. The free base of the target compound exhibits a computed LogP of +0.52 (Chembase) to +0.24 (ChemScene), whereas the unsubstituted pyridazine‑3‑carboxylic acid (CAS 2164‑61‑6) shows a LogP of −0.15 [1]. This LogP difference of approximately 0.4–0.7 log units indicates significantly greater partitioning into non‑polar environments, which directly influences membrane permeability and protein binding in biological assays.
| Evidence Dimension | Computed octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 0.52 (Chembase) / LogP 0.24 (ChemScene) for 6‑(dimethylamino)pyridazine‑3‑carboxylic acid free base |
| Comparator Or Baseline | Pyridazine‑3‑carboxylic acid (CAS 2164‑61‑6): LogP −0.15 (SLPharmaChem) |
| Quantified Difference | ΔLogP ≈ +0.4 to +0.7 (target more lipophilic) |
| Conditions | Computed values using standard in silico prediction methods (JChem / ACD/Labs); no experimental shake‑flask data available for the target compound |
Why This Matters
A procurement decision based on LogP ensures that the selected building block matches the lipophilicity window required for the intended synthetic target or biological assay; substituting with the unsubstituted analog would deliver a compound with markedly different permeability and distribution characteristics.
- [1] Chembase. 6‑(Dimethylamino)pyridazine‑3‑carboxylic acid – LogP 0.52173805 (JChem). http://www.chembase.cn/molecule-269913.html View Source
